Lupinine p-chlorobenzoicacid ester hydrochloride
Overview
Description
Lupinine p-chlorobenzoicacid ester hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of lupinine, a quinolizidine alkaloid found in the genus Lupinus. This compound is particularly valued for its unique properties, which make it useful in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lupinine p-chlorobenzoicacid ester hydrochloride typically involves the esterification of lupinine with p-chlorobenzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of an acid catalyst and a suitable solvent to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Lupinine p-chlorobenzoicacid ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the p-chlorobenzoic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Lupinine p-chlorobenzoicacid ester hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a substrate in enzymatic studies.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including its role as an acetylcholinesterase inhibitor.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Lupinine p-chlorobenzoicacid ester hydrochloride involves its interaction with acetylcholinesterase enzymes. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and muscle function .
Comparison with Similar Compounds
Lupinine: The parent compound, known for its alkaloid properties.
Epilupinine: A stereoisomer of lupinine with similar biological activity.
Lupanine: Another quinolizidine alkaloid with distinct pharmacological properties.
Uniqueness: Lupinine p-chlorobenzoicacid ester hydrochloride is unique due to its ester linkage with p-chlorobenzoic acid, which imparts specific chemical and biological properties. This modification enhances its utility in various research applications compared to its parent compound and other similar alkaloids .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-chlorobenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2.ClH/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19;/h6-9,14,16H,1-5,10-12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPBNXKHOPPGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331393 | |
Record name | Lupinine p-chlorobenzoicacid ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362495-17-8 | |
Record name | Lupinine p-chlorobenzoicacid ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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